

Application Note: SAR Expansion Using 2-Chloro-4-isobutoxypyrimidin-5-amine

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Compound of Interest

Compound Name: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

Cat. No.: B13308374

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Abstract & Strategic Value

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Brigatinib) and GPCR ligands.[1] This application note details the utility of 2-Chloro-4-isobutoxypyrimidin-5-amine as a versatile scaffold for Structure-Activity Relationship (SAR) studies.

Unlike simple dichloropyrimidines, this scaffold presents a unique "Deactivated Electrophile" profile.[1] The electron-donating effects of the 4-isobutoxy and 5-amino groups significantly reduce the electrophilicity of the C2-chlorine. This guide provides optimized protocols to overcome this reactivity barrier, allowing researchers to exploit the scaffold's dual-vector derivatization potential (C2-amine/aryl and C5-amide/urea) for accessing novel chemical space.

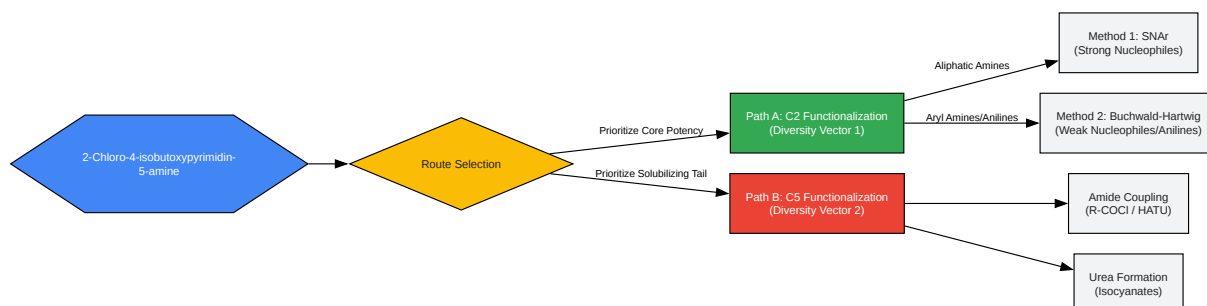
Chemical Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic push-pull dynamics of the ring:

- **C2-Position (Electrophilic Site):** The chlorine atom is the site for Nucleophilic Aromatic Substitution () or Palladium-catalyzed cross-coupling. Critical Insight: The 4-isobutoxy and 5-amino groups are Electron Donating Groups (EDGs). They enrich the -system, making the C2 position less reactive toward nucleophiles compared to a standard 2,4-dichloropyrimidine. Standard mild conditions often fail; high heat or Buchwald-Hartwig coupling is required.
- **C5-Position (Nucleophilic Site):** The primary exocyclic amine is ready for acylation, sulfonylation, or reductive amination.[1] It allows for the projection of solubilizing groups or hydrogen-bond donors/acceptors into the solvent-exposed region of a protein binding pocket.
- **C4-Position (Fixed Hydrophobic Moiety):** The isobutoxy group provides steric bulk and lipophilicity (modulation), often targeting the "gatekeeper" regions in kinase ATP pockets.

Divergent Synthesis Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.



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Caption: Divergent synthetic pathways for 2-Chloro-4-isobutoxypyrimidin-5-amine. Path A addresses the deactivated C2-chloride, while Path B utilizes the C5-amine.

Experimental Protocols

Protocol A: C2-Functionalization via Buchwald-Hartwig Coupling

Context: Due to the electron-rich nature of the scaffold, standard

displacement with anilines is frequently low-yielding. Palladium-catalyzed coupling is the Gold Standard for this specific scaffold to introduce aromatic diversity at C2.

Reagents:

- Scaffold: 2-Chloro-4-isobutoxypyrimidin-5-amine (1.0 equiv)[1]
- Nucleophile: Aryl amine / Aniline (1.2 equiv)[1]
- Catalyst:

(0.05 equiv) or BrettPhos Pd G3[1]

- Ligand: Xantphos or BrettPhos (0.10 equiv)[1]

- Base:

(2.0 equiv) or

[1]

- Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

- Preparation: In a glovebox or under Argon stream, charge a microwave vial with the scaffold (100 mg, 0.5 mmol), the aniline (0.6 mmol), (325 mg, 1.0 mmol), and the Pd-catalyst/Ligand system.
- Solvation: Add anhydrous 1,4-Dioxane (3 mL). Seal the vial with a crimp cap containing a PTFE septum.
- Degassing: Sparge the mixture with Argon for 5 minutes (essential for air-sensitive phosphine ligands).
- Reaction: Heat the reaction block to 100°C for 4–12 hours.
 - Note: If using microwave irradiation, heat to 120°C for 45 minutes.
- Monitoring: Check LCMS for the consumption of the starting chloride (M+H: ~202/204).
- Work-up: Filter the mixture through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.
- Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

- Issue: Low conversion. Solution: Switch to a more active precatalyst like XPhos Pd G3, which is robust for deactivated heteroaryl chlorides.[1]

Protocol B: C2-Functionalization via Acid-Catalyzed

Context: If the nucleophile is an aliphatic amine (more nucleophilic than aniline) or if metal-free conditions are required, acid catalysis can activate the pyrimidine ring by protonating N1 or N3.

Reagents:

- Scaffold (1.0 equiv)
- Aliphatic Amine (2.0 equiv)[1]
- Acid Catalyst: HCl (4M in Dioxane) or TFA (1.0 equiv)[1]
- Solvent: n-Butanol or NMP[1]

Step-by-Step Methodology:

- Dissolve the scaffold (100 mg) in n-Butanol (2 mL).
- Add the aliphatic amine (e.g., N-methylpiperazine) (1.0 mmol).[1]
- Add HCl in Dioxane (125

L, 0.5 mmol). The acid protonates the ring nitrogen, increasing the electrophilicity of the C2 carbon.

- Heat: Reflux at 110–120°C for 16 hours.
- Work-up: The product often precipitates as the HCl salt. Cool to 0°C, filter, and wash with cold ether.[1] If no precipitate, neutralize with sat.[1]
, extract with DCM, and purify.[1]

Protocol C: C5-Amide Formation

Context: Once the C2 position is established (or before, depending on protecting group strategy), the C5-amine can be derivatized to probe solvent-front interactions.[1]

Reagents:

- Scaffold (C2-substituted or parent) (1.0 equiv)
- Carboxylic Acid (1.1 equiv)[1]
- Coupling Agent: HATU (1.2 equiv)[1]
- Base: DIPEA (3.0 equiv)[1]
- Solvent: DMF[1]

Step-by-Step Methodology:

- Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 minutes.
- Add HATU. Stir for 5 minutes to form the activated ester.
- Add the 2-Chloro-4-isobutoxypyrimidin-5-amine scaffold.
- Stir at Room Temperature for 2–4 hours.
 - Observation: The reaction is usually clean. If the C5-amine is sterically crowded (unlikely here), heat to 50°C.[1]
- Quench: Dilute with water. If the product is solid, filter it. If oily, extract with EtOAc/LiCl (aq) to remove DMF.[1]

SAR Data Interpretation & Strategy

When analyzing data generated from this scaffold, organize results to correlate structural changes with potency (

) and physicochemical properties (

, tPSA).

Table 1: Recommended SAR Matrix for 2-Chloro-4-isobutoxypyrimidin-5-amine

Zone	Modification	Rationale	Expected Outcome
C2 (Hinge/Core)	Aryl / Heteroaryl	Targets the ATP binding pocket (Hinge region).[1]	Critical for potency. Electron-poor aryls may improve metabolic stability.
C2 (Hinge/Core)	Aliphatic Cyclic Amines	Improves solubility and character.[1]	Often reduces potency unless specific hydrophobic contacts are met.
C5 (Solvent)	Amides (-NHCOR)	Probes the solvent channel; adds H-bond acceptors.[1]	Modulates solubility and permeability. Large groups tolerated here.
C5 (Solvent)	Sulfonamides (-NHSO ₂ R)	Changes geometry and acidity of the NH. [1]	Can improve potency if a specific H-bond donor is required.
C4 (Gatekeeper)	Isobutoxy (Fixed)	Control Variable.	This group is fixed in this specific study to validate the hydrophobic pocket fit.

Mechanistic Check (Self-Validation)[1]

- Validation 1: If C2-coupling fails with standard but works with Buchwald, it confirms the "deactivated" electronic state of the scaffold.
- Validation 2: If C5-acylation proceeds rapidly, the amine is nucleophilic and unhindered.
- Linker Logic: The 4-isobutoxy group serves as a lipophilic anchor. If potency drops significantly upon modifying C2, the isobutoxy group might be misaligned in the pocket, suggesting the scaffold core is twisting.

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